2-[4-(4-Methoxybenzoyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole
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Description
2-[4-(4-Methoxybenzoyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole is a useful research compound. Its molecular formula is C21H23N3O2S and its molecular weight is 381.49. The purity is usually 95%.
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Mechanism of Action
Target of Action
Structurally similar compounds have been found to interact with alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied targets for the treatment of numerous disorders .
Mode of Action
Similar compounds have shown affinity for alpha1-adrenergic receptors . The interaction with these receptors can lead to various physiological responses, including the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Biochemical Pathways
Alpha1-adrenergic receptors, which are potential targets of this compound, are associated with numerous neurodegenerative and psychiatric conditions . Therefore, it can be inferred that this compound might influence the biochemical pathways related to these conditions.
Pharmacokinetics
Similar compounds have been subjected to in silico docking and molecular dynamics simulations, along with adme calculations . These studies help identify promising lead compounds with acceptable pharmacokinetic profiles .
Result of Action
Similar compounds have shown to exhibit therapeutic potential in various neurological conditions, suggesting that this compound might have similar effects .
Properties
IUPAC Name |
[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-14-4-9-18-19(15(14)2)22-21(27-18)24-12-10-23(11-13-24)20(25)16-5-7-17(26-3)8-6-16/h4-9H,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWIVBVPWCLRRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.